molecular formula C11H6BrNS B13218160 3-(4-Bromothiophen-2-yl)benzonitrile

3-(4-Bromothiophen-2-yl)benzonitrile

Cat. No.: B13218160
M. Wt: 264.14 g/mol
InChI Key: LIKYXYKJLIRPAY-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)benzonitrile is an organic compound with the molecular formula C11H6BrNS It is a derivative of benzonitrile, where a bromothiophene moiety is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromothiophen-2-yl)benzonitrile typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the benzonitrile group. One common method involves the use of haloaryl isothiocyanates and subsequent cyclization by heating in aqueous sodium hydroxide . This reaction yields the desired product with good efficiency.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromothiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

3-(4-Bromothiophen-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromothiophen-2-yl)benzonitrile is unique due to the presence of both the bromothiophene and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H6BrNS

Molecular Weight

264.14 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)benzonitrile

InChI

InChI=1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-2-8(4-9)6-13/h1-5,7H

InChI Key

LIKYXYKJLIRPAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CS2)Br)C#N

Origin of Product

United States

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